molecular formula C16H17N5O2 B2968007 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone CAS No. 2034252-60-1

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone

Cat. No.: B2968007
CAS No.: 2034252-60-1
M. Wt: 311.345
InChI Key: FXLJKAGDBYSDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone" is a pyrrolopyrimidine derivative featuring a morpholino group at position 2 and a pyridin-3-yl methanone substituent. Pyrrolopyrimidines are heterocyclic frameworks widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases. The morpholino moiety enhances solubility and modulates electronic properties, while the pyridin-3-yl group may influence binding affinity through π-π stacking or hydrogen bonding.

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-15(12-2-1-3-17-8-12)21-10-13-9-18-16(19-14(13)11-21)20-4-6-23-7-5-20/h1-3,8-9H,4-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLJKAGDBYSDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis typically begins with the preparation of the pyrrolo[3,4-d]pyrimidine core through cyclization reactions.

  • Morpholine is introduced via nucleophilic substitution reactions under controlled conditions.

  • The pyridin-3-yl methanone moiety is incorporated using coupling reactions facilitated by specific catalysts.

Industrial Production Methods:

  • In industrial settings, large-scale production may involve continuous flow processes to optimize yield and reduce reaction times.

  • Catalysts and reagents are selected to ensure high purity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or permanganate.

  • Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Various substitution reactions, especially nucleophilic, are feasible due to the electron-rich morpholine ring.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium, copper, and other transition metals.

Major Products Formed:

  • Depending on the specific reactions, major products can include oxidized derivatives, reduced compounds, and substituted analogs.

Scientific Research Applications

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone is a complex organic molecule that is characterized by a pyrrolo-pyrimidine core and a morpholino group. It has garnered interest in medicinal chemistry because of its potential biological activities and applications in drug development. The presence of the pyrrolo-pyrimidine and pyridine moieties suggests that it may interact with various biological targets, making it a candidate for pharmacological exploration.

Scientific Research Applications
this compound is a versatile material that is used in scientific research. Its applications span various fields:

  • Drug development It is a candidate for drug development because of its potential therapeutic applications.
  • Biological assays It is used in biological assays to evaluate biological activities, where dose-response relationships are established to determine efficacy and safety profiles.
  • Interaction studies It is used in interaction studies to understand how this compound interacts with biological targets.

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
Pyrido[2,3-d]pyrimidinesPyridine fused with pyrimidineAnticancer
QuinazolinonesBenzene fused with quinazolineAntimicrobial, anticancer
PyrrolopyrimidinesPyrrole fused with pyrimidineKinase inhibition

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects:

  • The compound interacts with specific molecular targets such as enzymes or receptors.

  • The morpholino and pyridinyl moieties may enhance binding affinity and specificity.

Molecular Targets and Pathways Involved:

  • Potential targets include kinases, proteases, and other crucial enzymes in metabolic pathways.

  • Studies are ongoing to fully elucidate the specific pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Methanone Substituents

Several analogs share the 2-morpholino-pyrrolo[3,4-d]pyrimidine core but differ in the methanone-linked substituent. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound Pyridin-3-yl Likely C${16}$H${16}$N$6$O$2$* ~340.34 (estimated) Pyridine ring at position 3; potential for polar interactions
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone 4-(Thiophen-3-yl)phenyl C${22}$H${21}$N$5$O$2$S 443.50 Thiophene enhances lipophilicity; sulfur may influence redox properties
(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone 3-Methoxy-2-methyl-indazol-6-yl C${23}$H${23}$N$7$O$2$ 453.48 Indazole moiety introduces rigidity; methoxy group improves solubility
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone Pyrrol-1-yl ethanone C${16}$H${19}$N$5$O$2$ 313.35 Pyrrole substituent may reduce steric hindrance; lower molecular weight
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone Pyridin-4-ylthio C${17}$H${19}$N$5$O$2$S 357.40 Thioether linkage increases flexibility; pyridine at position 4 alters electronic profile

*Note: The target compound’s molecular formula is inferred based on structural similarity to analogs.

Core Structure Variations

The compound from , "2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one," features a pyrrolo[3,4-b]pyridinone core instead of pyrrolo[3,4-d]pyrimidine.

Key Observations

Substituent Effects: Pyridin-3-yl (Target): Optimized for polar interactions in binding pockets. Thiophene-phenyl: Increases hydrophobicity, possibly enhancing membrane permeability. Indazolyl: Introduces hydrogen-bond donors/acceptors, improving target specificity. Pyrrole: Reduces steric bulk, favoring entropic gains in binding. Pyridinylthio: Sulfur atom may contribute to metal coordination or redox activity.

Molecular Weight Trends :

  • Analogs range from 313.35 to 453.48 g/mol, with the target compound (~340 g/mol) falling mid-range, balancing size and bioavailability.

Synthetic Accessibility: All analogs utilize the 2-morpholino-pyrrolopyrimidine core, suggesting shared synthetic routes (e.g., nucleophilic substitution or cross-coupling for substituent variation).

Biological Activity

The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone is a complex organic molecule with a unique structural framework that includes a pyrrolo-pyrimidine core and a morpholino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides an overview of the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant research findings.

Structural Characteristics

The structural features of This compound position it as a versatile candidate for drug development. The presence of both the pyrrolo-pyrimidine and pyridine moieties suggests interactions with various biological targets, potentially influencing pharmacokinetics and pharmacodynamics.

Anticancer Properties

Research indicates that compounds within the pyrrolo-pyrimidine class exhibit significant anticancer activity. For instance, studies on similar analogues have shown EC50 values ranging from 0.0140.014 to 14.5μM14.5\,\mu M against various cancer cell lines, with maximum tolerated doses (MTD) between 55 to 40mg/kg40\,mg/kg in mouse models . The mechanism of action often involves DNA damage leading to cell cycle arrest at the G2/M phase .

CompoundEC50 (μM)MTD (mg/kg)Activity
Pyrrolo[3,2-d]pyrimidines0.014 - 14.55 - 40Antiproliferative
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine6.0 (L1210 leukemia)N/ACytotoxic
2,4-Dichloro-thienopyrimidine0.32 (L1210 leukemia)N/ACytotoxic

Kinase Inhibition

The compound's structure suggests it may function as a kinase inhibitor due to its hinge-binding moiety characteristic of many kinase inhibitors . This property is critical for targeting specific signaling pathways involved in cancer progression.

Other Biological Activities

Beyond anticancer properties, pyrrolo-pyrimidine derivatives have been explored for their antimicrobial and antiviral activities. The morpholino group enhances solubility and bioavailability, further increasing the compound's therapeutic potential .

Synthesis Methods

The synthesis of This compound typically involves several key steps:

  • Formation of the Pyrrolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Morpholino Group : Utilizing morpholine derivatives under specific conditions enhances the compound's solubility.
  • Final Coupling with Pyridine : This step often employs coupling agents to facilitate the attachment of the pyridine moiety.

Case Studies and Research Findings

Recent studies have focused on modifying the structure to enhance biological activity while reducing toxicity. For example, N-substituted analogues have demonstrated comparable efficacy with reduced toxicity profiles . Additionally, pharmacokinetic studies reveal rapid metabolism and short half-lives for certain derivatives, indicating a need for further optimization.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone?

  • Methodology : The compound’s pyrrolopyrimidine core can be synthesized via alkylation or halogenation of precursor heterocycles. For example:

  • Alkylation : React 4-chloro-5-methyl-pyrrolo[3,4-d]pyrimidine with iodomethane in dry DMF using NaH as a base (60% yield) .

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane to introduce bromine at the 7-position (76% yield) .

    • Purification : Employ silica-gel column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 199:1) .
    • Characterization : Validate via ¹H/¹³C NMR (e.g., δ 8.5–6.5 ppm for aromatic protons) and HRMS (mass accuracy <5 ppm) .

    Table 1: Representative Synthesis Conditions

    StepReagents/ConditionsYieldKey Data
    AlkylationNaH, DMF, 0°C → RT, 1.5 hr88%¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃)
    BrominationNBS, CH₂Cl₂, RT, 2 hr76%HRMS: m/z 244.9359 (calc. 244.9355)

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Use SHELXL for small-molecule refinement. For example, resolve bond angles (e.g., C-N-C: 120.5°) and torsional strain in the morpholino ring .
  • Spectroscopic validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values to detect tautomeric forms .
  • Purity assessment : Employ HPLC (C18 column, 95:5 H₂O/MeCN) with UV detection (λ = 254 nm) to ensure >98% purity .

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) for target engagement?

  • Substituent effects : Replace the morpholino group with piperazine or thiomorpholine to assess steric/electronic impacts on target binding (e.g., DPP4 inhibition IC₅₀ shifts from 12 nM to 48 nM) .
  • Pharmacokinetic (PK) profiling : Conduct microsomal stability assays (e.g., human liver microsomes, 1 mg/mL) to correlate lipophilicity (cLogP) with metabolic clearance .
  • In silico docking : Use Schrödinger’s Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridyl-N) .

Table 2: SAR Data for Analogues

R-GroupTarget IC₅₀ (nM)cLogPMicrosomal Stability (% remaining)
Morpholino122.175
Piperazine481.892
Thiomorpholine352.463

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Orthogonal assays : Validate binding via surface plasmon resonance (SPR) if fluorescence polarization (FP) assays show false positives (e.g., SPR KD = 8 nM vs FP IC₅₀ = 120 nM) .
  • Solubility correction : Account for aggregation by measuring critical micelle concentration (CMC) using dynamic light scattering (DLS) .
  • Crystal structure validation : Refine protein-ligand co-crystals with SHELX to identify unmodeled water molecules or conformational flexibility .

Q. What methods address challenges in crystallizing this compound for structural studies?

  • Crystallization screens : Use 96-well plates with PEG/Ion and Index HT screens (Hampton Research) to identify optimal conditions (e.g., 20% PEG 3350, 0.2 M ammonium citrate) .
  • Twinned data handling : Apply SHELXD for experimental phasing and SHELXL for twin refinement (HOOFT parameter < 0.05) .
  • Thermal ellipsoid analysis : Use Olex2 to visualize disorder in the pyrrolopyrimidine core (B-factors < 30 Ų) .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step (pyridin-3-yl methanone addition)?

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs XPhos-Pd-G3) for Suzuki-Miyaura coupling (target yield improvement from 45% → 82%) .
  • Protecting groups : Introduce Boc on the pyrrolopyrimidine N-H to prevent side reactions during coupling .
  • Reaction monitoring : Use LC-MS to detect intermediates and adjust stoichiometry (e.g., 1.2 eq. pyridin-3-yl boronic ester) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • PXRD : Compare experimental patterns with Mercury-simulated data (e.g., Form I: peaks at 12.5°, 15.3°; Form II: 10.8°, 17.6°) .
  • DSC/TGA : Identify melting points (Form I: 201°C; Form II: 195°C) and dehydration events .
  • Solid-state NMR : Resolve ¹³C shifts for carbonyl groups (Form I: δ 168 ppm; Form II: δ 171 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.